molecular formula C14H20O2 B018103 Methyl 3-(4-tert-butylphenyl)propanoate CAS No. 1211-99-0

Methyl 3-(4-tert-butylphenyl)propanoate

Cat. No. B018103
CAS RN: 1211-99-0
M. Wt: 220.31 g/mol
InChI Key: RXJDVUHKLZDHGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate and its derivatives has been explored through various methods. A notable synthesis route involves improving the yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant precursor, by using KOH as a catalyst under specific reaction conditions, achieving an average yield of 95% (Huo Xiao-jian, 2010). Another study focuses on the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, examining the equilibrium constants and molecular geometries to understand the reaction pathways (A. Volod’kin, G. Zaikov, N. M. Evteeva, 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-(4-tert-butylphenyl)propanoate and its analogs has been a subject of study, with research focusing on understanding its conformation and how it influences the compound's properties. The structure affects its reactivity and the efficiency of its applications, such as in the development of novel antioxidants (Wang We, 2014).

Chemical Reactions and Properties

Research on the chemical reactions of methyl 3-(4-tert-butylphenyl)propanoate includes its involvement in transesterification processes and its application in synthesizing complex molecules. These studies help in understanding its chemical behavior and potential as a building block in organic synthesis. For instance, its transesterification with tetrakis(hydroxymethyl)methane sheds light on its reactivity and potential applications in material science (A. Volod’kin, G. Zaikov, N. M. Evteeva, 2012).

Physical Properties Analysis

The physical properties of methyl 3-(4-tert-butylphenyl)propanoate, such as its melting point and solubility, are essential for its application in various industries. The optimization of synthesis processes aims to enhance these properties for specific applications, such as improving the antioxidant properties of related compounds (Huo Xiao-jian, 2010).

Scientific Research Applications

  • Analyzing Organic Acids in Archaeon Strain : It is used to analyze organic acids produced by thermophilic sulfur-dependent anaerobic archaeon strain ST 546 (Rimbault et al., 1993).

  • Studying Properties of Reaction Products : It's involved in research for understanding the properties of reaction products and their reactions (Volod’kin et al., 2012).

  • Metabolism Studies in Insects and Liver Enzymes : The compound is used in studying the metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate in insects and mouse liver enzymes (Douch & Smith, 1971).

  • Synthesis of Organometallic Antibiotic Analogues : It plays a role in the synthesis of organometallic analogues of the antibiotic platensimycin, although it shows no significant antibacterial activity (Patra et al., 2012).

  • Synthesis of Aryl-Substituted Ligands and Complexes : The compound is utilized in the syntheses of aryl-substituted triamide ligands and molybdenum(IV) complexes (Greco et al., 1998).

  • Production of Bicyclic Compounds : It is used in tandem ring-closing metathesis–radicalcyclization to produce bicyclic compounds (Clive & Cheng, 2001).

  • Raw Material for Novel Antioxidants : It serves as a raw material for synthesizing novel antioxidants (Wang We, 2014).

  • Ligand in Rhodium-Catalyzed Hydroformylation : Methyl 3-(4-tert-butylphenyl)propanoate acts as a ligand in rhodium-catalyzed hydroformylation of selected styrenes (Mikhel et al., 2011).

  • Matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry : It is an excellent nonprotic matrix for very labile compounds, especially for substituted fullerenes (Ulmer et al., 2000).

  • Main Raw Material for Antioxidants 1010 and 1076 : The compound is the main raw material for antioxidants 1010 and 1076 (Huo Xiao-jian, 2010).

  • Binding to DNA and Proteins : It has been synthesized and shown to bind to DNA and proteins (Mukhopadhyay et al., 2015).

  • Additive in Gasoline : Although not the exact compound, Methyl tert-butyl ether (MTBE), a related compound, is used as an additive in gasoline (Amberg et al., 2001).

  • Food Packaging Material : It was identified as a non-intentionally added substance (NIAS) migrating from polyethylene films used as food packaging (Vera et al., 2019).

  • Anti-Inflammatory Effects : Methyl 3-(3,4-dihydroxyphenyl)-propanoate has shown modest anti-inflammatory effects (Ren et al., 2021).

  • Synthesis of Neuroexcitants : The enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid are used in the synthesis of neuroexcitants (Pajouhesh et al., 2000).

  • Catalyst for Methyl Propanoate Production : A catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene (Clegg et al., 1999).

  • Antioxidant in Synthetic Ester Oil : Used in mesoporous silica nanoparticles to slow down the oxidation of synthetic ester oil (Huang et al., 2018).

  • Safety in Food Contact Materials : Evaluated for safety in polyolefins in contact with food (Flavourings, 2011).

  • Synthesis of Bifunctional Ligands : Used in the synthesis of bifunctional monophosphinate DOTA derivative (Řezanka et al., 2008).

  • Synthesis of Systemic Fungicides : Facilitates the chemoenzymatic synthesis of S-enantiomers of systemic fungicides (Majerić et al., 1995).

properties

IUPAC Name

methyl 3-(4-tert-butylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDVUHKLZDHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622582
Record name Methyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-tert-butylphenyl)propanoate

CAS RN

1211-99-0
Record name Methyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Randi - 2019 - repository.lboro.ac.uk
The increasing levels of CO2 in the atmosphere and its consequential impact on global warming is driving many research groups to develop ways to use CO2 as raw material. For …
Number of citations: 4 repository.lboro.ac.uk

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